molecular formula C11H15ClN4 B1493869 [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride CAS No. 1185023-32-8

[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride

Cat. No. B1493869
CAS RN: 1185023-32-8
M. Wt: 238.72 g/mol
InChI Key: OYMZVDTWQDCGJI-UHFFFAOYSA-N
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Description

“[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride” is a chemical compound with the IUPAC name 2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethanamine hydrochloride . It has a molecular weight of 238.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N4.ClH/c12-7-6-10-13-11(15-14-10)8-9-4-2-1-3-5-9;/h1-5H,6-8,12H2,(H,13,14,15);1H . This indicates the presence of a benzyl group attached to the 3-position of a 1,2,4-triazole ring, with an ethylamine group attached to the 2-position of the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.72 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds showing good or moderate activities against test microorganisms. This includes the synthesis of novel 1,2,4-triazole derivatives and their evaluation against various bacterial and fungal strains. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested their antimicrobial activities, finding that some compounds possessed good to moderate activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Electrochemical and Quantum Chemical Evaluation

Compounds containing the triazole ring have also been evaluated for their corrosion inhibition properties. Chaitra et al. (2015) investigated the use of triazole Schiff bases as mild steel corrosion inhibitors in acid media. Their study found that the inhibition efficiency of these compounds increases with concentration and that they act as mixed-type inhibitors (Chaitra, Mohana, & Tandon, 2015).

Synthesis and Biological Activity of Schiff and Mannich Bases

Derivatives of triazoles, including Schiff and Mannich bases, have been synthesized from various primary amines, demonstrating the versatility of triazole compounds in creating a wide array of biologically active molecules. For example, Bekircan and Bektaş (2008) synthesized Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and explored their chemical structures (Bekircan & Bektaş, 2008).

Cytotoxicity and Effects on Immunocompetent Cells

Research has also focused on the synthesis of triazole and thiadiazole derivatives for cytotoxic activity evaluation. Mavrova et al. (2009) synthesized novel derivatives and assessed their cytotoxicity on immunocompetent cells, providing insights into the potential use of these compounds in developing therapeutic agents (Mavrova, Wesselinova, Tsenov, & Denkova, 2009).

Antimicrobial and Antifungal Activity

The synthesis of new compounds with integrated triazole-thiadiazole and other moieties has been pursued for enhanced antimicrobial and antifungal activities. For instance, Idrees, Kola, and Siddiqui (2019) reported on the synthesis and antimicrobial activities of novel 6-amino triazolo-thiadiazoles, showing promising results against bacterial strains (Idrees, Kola, & Siddiqui, 2019).

properties

IUPAC Name

2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c12-7-6-10-13-11(15-14-10)8-9-4-2-1-3-5-9;/h1-5H,6-8,12H2,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMZVDTWQDCGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride
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[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride
Reactant of Route 3
[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride
Reactant of Route 4
[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride
Reactant of Route 5
[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride
Reactant of Route 6
[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride

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